molecular formula C19H20N2O B300097 3-(1H-Indol-3-yl)-N-(1-phenylethyl)propanamide

3-(1H-Indol-3-yl)-N-(1-phenylethyl)propanamide

Cat. No. B300097
M. Wt: 292.4 g/mol
InChI Key: QMDNPYZLNJTKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Indol-3-yl)-N-(1-phenylethyl)propanamide, also known as GW501516 or Endurobol, is a synthetic drug that acts as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was originally developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity in the fitness industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.

Mechanism of Action

3-(1H-Indol-3-yl)-N-(1-phenylethyl)propanamide activates PPARδ, a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and endurance.
Biochemical and Physiological Effects:
3-(1H-Indol-3-yl)-N-(1-phenylethyl)propanamide has been shown to increase endurance and fat burning in animal models and human studies. It has also been reported to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. In addition, it has been shown to increase muscle fiber size and improve muscle strength in animal models.

Advantages and Limitations for Lab Experiments

3-(1H-Indol-3-yl)-N-(1-phenylethyl)propanamide has several advantages for lab experiments, including its ability to improve energy metabolism and endurance, reduce inflammation, and protect against oxidative stress. However, its use as a performance-enhancing drug in the fitness industry has raised concerns about its potential for abuse and misuse. In addition, its long-term safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on 3-(1H-Indol-3-yl)-N-(1-phenylethyl)propanamide. One area of interest is its potential as a treatment for metabolic disorders and cardiovascular diseases. Another area of research is its potential for improving muscle wasting and neurodegenerative diseases. In addition, further studies are needed to investigate its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-(1H-Indol-3-yl)-N-(1-phenylethyl)propanamide involves the reaction of 2-methyl-4-pentenoic acid with 2-aminoindole to form the corresponding amide, which is then reacted with phenethylamine to yield the final product. The synthesis method has been extensively studied and optimized to improve the yield and purity of the compound.

Scientific Research Applications

3-(1H-Indol-3-yl)-N-(1-phenylethyl)propanamide has been studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve glucose metabolism, reduce inflammation, and protect against oxidative stress in animal models. In addition, it has been investigated as a potential treatment for muscle wasting and neurodegenerative diseases.

properties

Product Name

3-(1H-Indol-3-yl)-N-(1-phenylethyl)propanamide

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C19H20N2O/c1-14(15-7-3-2-4-8-15)21-19(22)12-11-16-13-20-18-10-6-5-9-17(16)18/h2-10,13-14,20H,11-12H2,1H3,(H,21,22)

InChI Key

QMDNPYZLNJTKJP-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CCC2=CNC3=CC=CC=C32

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC2=CNC3=CC=CC=C32

solubility

43.9 [ug/mL]

Origin of Product

United States

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